molecular formula C14H16N4O3 B6629564 (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid

(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid

Cat. No. B6629564
M. Wt: 288.30 g/mol
InChI Key: VLBVQHIYUBYKJN-TVKKRMFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid, also known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a triazole-based amino acid derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid is not fully understood. However, studies have shown that (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid can form stable complexes with metal ions such as copper and zinc. These metal-(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid complexes can interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid can affect the activity of various enzymes and proteins, including proteases, kinases, and phosphatases. (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid has also been shown to inhibit the growth of cancer cells in vitro. However, more studies are needed to understand the biochemical and physiological effects of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid.

Advantages and Limitations for Lab Experiments

(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid has several advantages for lab experiments, including its high purity and stability. (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid can also be easily synthesized using different methods. However, (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid. One direction is to investigate the potential applications of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid in drug discovery and protein engineering. Another direction is to study the mechanism of action of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid in more detail. Additionally, more studies are needed to understand the biochemical and physiological effects of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid and its potential toxicity. Finally, the development of new synthesis methods for (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid has been synthesized using different methods, including the reaction of 2-(1,2,4-triazol-1-yl)propanoic acid with phenylalanine methyl ester hydrochloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-(1,2,4-triazol-1-yl)propanoic acid with N-BOC-L-phenylalanine in the presence of DCC and DMAP. Both methods yield (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid with high purity.

Scientific Research Applications

(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid has been studied for its potential applications in various fields, including drug discovery, protein engineering, and bioconjugation. (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid can be used as a building block for the synthesis of peptide-based drugs and as a tool for protein engineering. (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid has also been used in bioconjugation reactions to attach different molecules to proteins.

properties

IUPAC Name

(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10(18-9-15-8-16-18)13(19)17-12(14(20)21)7-11-5-3-2-4-6-11/h2-6,8-10,12H,7H2,1H3,(H,17,19)(H,20,21)/t10?,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBVQHIYUBYKJN-TVKKRMFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.